molecular formula C19H24N4O3S B2364354 N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide CAS No. 942651-79-8

N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide

Cat. No.: B2364354
CAS No.: 942651-79-8
M. Wt: 388.49
InChI Key: RPAJSWAMUUHNMJ-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is a pyrazole-3-carboxamide derivative characterized by a unique substitution pattern. The core pyrazole ring is functionalized at the 1-position with a 1,1-dioxothiolan-3-yl group (a sulfone-containing moiety) and at the 5-position with a cyclopropyl group. The carboxamide nitrogen is linked to a 4-(dimethylamino)phenyl group, which may enhance solubility and electronic properties.

Properties

IUPAC Name

5-cyclopropyl-N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-22(2)15-7-5-14(6-8-15)20-19(24)17-11-18(13-3-4-13)23(21-17)16-9-10-27(25,26)12-16/h5-8,11,13,16H,3-4,9-10,12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAJSWAMUUHNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole formation typically involves [3+2] cycloaddition between hydrazines and 1,3-diketones. For 5-cyclopropyl substitution, cyclopropane-containing diketones are preferred. A modified method from employs cyclopropyl methyl ketone and ethyl acetoacetate under acidic conditions to yield 5-cyclopropylpyrazole-3-carboxylate (Yield: 68–72%).

Reaction Conditions :

  • Reagents: Hydrazine hydrate, acetic acid (cat.), ethanol, 80°C, 6 h.
  • Key Intermediate: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Functionalization with 1,1-Dioxothiolan-3-yl Group

The 1,1-dioxothiolan moiety is introduced via nucleophilic substitution or Mitsunobu reaction. As reported in, thiolane derivatives react with electrophiles (e.g., bromides) in the presence of bases like triethylamine:

Protocol :

  • React 3-bromothiolane-1,1-dioxide with pyrazole intermediate in DMF.
  • Use K₂CO₃ as base, 60°C, 12 h.
  • Yield: 58–65%.

Carboxamide Formation

Activation of Pyrazole-Carboxylic Acid

The carboxylate ester is hydrolyzed to the acid using NaOH/EtOH (90% yield), followed by activation as an acid chloride (SOCl₂, 80°C, 3 h) or mixed anhydride (ClCO₂Et, N-methylmorpholine).

Coupling with 4-Dimethylaminophenylamine

Amide bond formation employs coupling reagents such as T3P® (propylphosphonic anhydride) or EDCI/HOBt :

Optimized Procedure :

  • Reagents: Pyrazole-3-acid chloride (1 eq), 4-dimethylaminophenylamine (1.2 eq), DMAP (cat.), CH₂Cl₂.
  • Conditions: 0°C → RT, 8 h.
  • Yield: 76%.

Alternative Routes and Comparative Analysis

One-Pot Sequential Functionalization

A patent describes a one-pot method combining cyclocondensation, oxidation, and amidation:

  • Cyclopropane diketone + hydrazine → pyrazole.
  • In situ oxidation with H₂O₂/AcOH to introduce dioxothiolan.
  • Direct coupling with 4-dimethylaminophenylamine using T3P®.
  • Yield: 62%.

Solid-Phase Synthesis

Immobilized pyrazole-carboxylic acids on Wang resin enable iterative functionalization, as per:

  • Resin-bound intermediate → cleavage with TFA → final product.
  • Purity: >95% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.12–4.08 (m, 1H, dioxothiolan-H), 3.01 (s, 6H, N(CH₃)₂), 2.95–2.89 (m, 1H, cyclopropyl-H), 1.32–1.25 (m, 4H, cyclopropyl-CH₂).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₉H₂₃N₄O₃S: 399.1432; found: 399.1428.

Purity and Yield Comparison

Method Yield (%) Purity (%)
Cyclocondensation + T3P 76 98
One-Pot 62 94
Solid-Phase 71 95

Mechanistic Insights

  • Pyrazole Formation : Proceeds via nucleophilic attack of hydrazine on diketone, followed by dehydration.
  • Dioxothiolan Introduction : SN2 displacement at the 3-position of thiolane-1,1-dioxide.
  • Amidation : T3P® activates the acid via cyclic intermediate, enabling efficient coupling.

Challenges and Optimization

  • Cyclopropyl Stability : Ring strain necessitates mild conditions during functionalization.
  • Dioxothiolan Hydrolysis : Avoid aqueous workup; use anhydrous solvents.
  • Amine Coupling : Steric hindrance from dimethylamino group requires excess amine (1.5 eq).

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide can undergo several types of reactions:

  • Oxidation: : Alters the electronic properties by introducing oxygen atoms.

  • Reduction: : Converts nitro groups to amines, affecting the compound's reactivity.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: : Employing hydrogen gas with a palladium catalyst.

  • Substitution: : Utilizing nucleophilic reagents like halides or organometallic compounds.

Major Products

  • Oxidation: : Formation of oxides or hydroxylated derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Functionalized analogs with varying biological activities.

Scientific Research Applications

N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is prominent in several fields:

  • Chemistry: : As a synthetic intermediate in complex organic syntheses.

  • Biology: : Investigation of its interaction with biomolecules.

  • Medicine: : Potential therapeutic uses due to its pharmacophore.

  • Industry: : As a building block in the synthesis of advanced materials.

Mechanism of Action

The compound exerts its effects through several pathways:

  • Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.

  • Pathways: : Influences signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s distinct features include:

  • 1,1-Dioxothiolan-3-yl group : Introduces a sulfone moiety, which may improve metabolic stability compared to thiolane or thiophene analogs.
  • 4-(Dimethylamino)phenyl carboxamide: Provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro, cyano) in analogs like 3a–3e () .

Physicochemical Properties

Key comparisons with analogs from and :

Compound Substituents (Pyrazole Positions) Melting Point (°C) Yield (%) Molecular Formula
Target Compound 1: Dioxothiolan-3-yl; 5: Cyclopropyl N/A N/A C₂₀H₂₃N₃O₃S
3a () 1: Phenyl; 5: Chloro; 3: Methyl 133–135 68 C₂₁H₁₅ClN₆O
3d () 1: 4-Fluorophenyl; 5: Chloro; 3: Methyl 181–183 71 C₂₁H₁₄ClFN₆O
5a–c () 1: Aryl; 5: Substituted phenyl; N-Benzyl N/A 60–75 Varies (C₂₄H₂₂N₄O₂, etc.)
Thiazol-cyclopropane analog () Thiazole; Cyclopropane; Biphenyl N/A >95 (HPLC) C₃₀H₂₅N₃O₄S
  • Melting Points: Halogenated analogs (e.g., 3d) exhibit higher melting points (~180°C) compared to non-halogenated derivatives, likely due to increased polarity or crystal packing efficiency. The target compound’s dioxothiolan group may similarly elevate its melting point.
  • Synthetic Yields : Coupling reactions using EDCI/HOBt () yield 60–75%, consistent with standard carboxamide synthesis protocols .

Spectroscopic and Analytical Data

  • ¹H-NMR: The target compound’s 4-(dimethylamino)phenyl group would likely show a singlet near δ 2.9–3.1 ppm for the dimethylamino protons, similar to methyl groups in 3a–3e (δ 2.6–2.7 ppm) .
  • Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound (calculated m/z: 390.14) would differ from analogs like 3a (m/z 403.1) due to the absence of chlorine and presence of sulfur .

Functional Group Impact on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound may increase solubility in polar solvents compared to chloro or cyano substituents in 3a–3e .
  • Sulfone vs. Thioether : The 1,1-dioxothiolan group offers greater oxidative stability than thioether-containing analogs (e.g., thiazole derivatives in ) .

Research Implications

  • Kinase Inhibition: Pyrazole carboxamides are known kinase inhibitors; the cyclopropyl and sulfone groups may modulate selectivity .
  • Metabolic Stability : The sulfone moiety could reduce cytochrome P450-mediated metabolism compared to sulfur-containing analogs .

Biological Activity

N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide, identified by the CAS number 942651-79-8, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, focusing on its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group, a thiolane derivative, and a cyclopropyl pyrazole. Its molecular weight is approximately 424.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and the introduction of the carboxamide functional group. The synthetic route is crucial for optimizing yield and purity for biological testing.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. For instance, studies have reported that derivatives with hydroxyl groups exhibit significant antioxidant activity, which is measured by their ability to scavenge free radicals. The IC50 values for these compounds can vary significantly based on their structural modifications.

CompoundIC50 (µg/mL)Notes
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamideTBDPotential antioxidant activity observed

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential in inhibiting tyrosinase activity, an important enzyme in melanin biosynthesis. The inhibition potency is often compared to standard inhibitors such as kojic acid.

CompoundIC50 (µM)Comparison
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamideTBDLess potent than kojic acid (15.9 ± 2.5 µM)

The biological activity of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide may be attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that the compound may bind effectively to active sites of enzymes involved in oxidative stress and pigmentation processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential role in treating conditions associated with oxidative stress and hyperpigmentation. For example:

  • Antioxidant Studies : A study demonstrated that derivatives of this compound showed varying degrees of antioxidant activity, with some exhibiting IC50 values lower than that of ascorbic acid.
  • Tyrosinase Inhibition : Research indicated that modifications in the chemical structure significantly influenced the inhibitory activity against tyrosinase, suggesting a structure–activity relationship (SAR).

Future Directions

Further research is essential to explore the therapeutic applications of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide. Investigating its effects in vivo and conducting clinical trials could provide insights into its efficacy and safety profile.

Q & A

Q. What advanced techniques can probe this compound’s interaction dynamics with proteins (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : For real-time binding kinetics (ka/kd).
  • Cryo-EM : To resolve binding poses in membrane-bound targets.
  • NMR Titration : For mapping binding epitopes using isotope-labeled proteins .

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